![molecular formula C20H20N4O2 B2364171 3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide CAS No. 2097863-72-2](/img/structure/B2364171.png)
3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-methoxyphenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as MPP and has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
Antimitotic Agents
Research into chiral isomers of related compounds has shown significant biological activity, with variations in potency between different isomers. This indicates the importance of stereochemistry in the development of antimitotic agents, suggesting potential applications of the query compound in cancer research or therapy, assuming similar bioactivity profiles (Temple & Rener, 1992).
Heterocyclic Compound Transformations
Transformations of compounds with similar pyrazine and pyridine rings have been described, leading to the creation of novel heterocyclic compounds. These transformations are valuable in synthetic chemistry for developing new drugs or materials with specific properties (Kolar, Tiŝler, & Pizzioli, 1996).
Synthesis of Heterocycles
The compound's related functionalities have been utilized in the synthesis of a wide range of heterocyclic compounds, demonstrating the utility of methoxyphenyl and pyrazinyl components in the efficient regiospecific synthesis of pyrazole, isoxazole, and pyridine derivatives. This suggests the query compound could be a precursor in synthesizing various heterocycles, potentially with biological activity (Mahata et al., 2003).
Polymer Chemistry
The synthesis and study of polymeric electrochromic materials using related compounds as acceptor units indicate potential applications in developing novel electrochromic devices. Such materials could be used in smart windows, displays, and other applications where controlled optical properties are desired (Zhao et al., 2014).
Antimicrobial and Antifungal Activities
Compounds with similar structures have shown antimicrobial, antifungal, and antioxidant activities. This suggests that the query compound could potentially be explored for its bioactivity, contributing to the development of new therapeutic agents (Xiao et al., 2014).
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[(3-pyridin-4-ylpyrazin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-17-5-2-15(3-6-17)4-7-19(25)24-14-18-20(23-13-12-22-18)16-8-10-21-11-9-16/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFACDAWNHEBFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NC=CN=C2C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2364090.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)
![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)
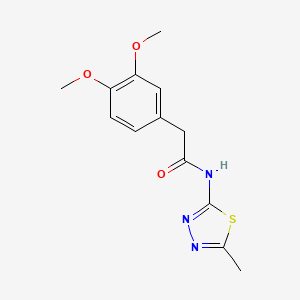

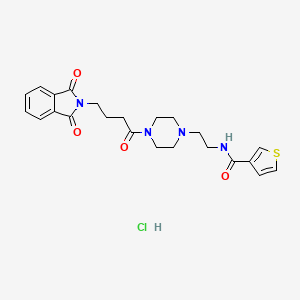
![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)
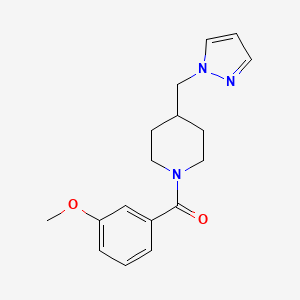
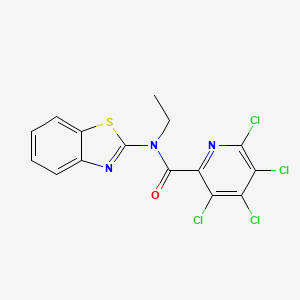
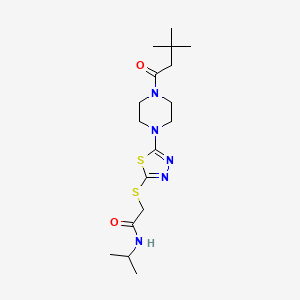

![3-((5-((3,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2364108.png)

